4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole is a heterocyclic compound that features a combination of sulfonyl, fluorophenyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with a suitable oxazole precursor under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and fluorophenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)sulfonyl-2-phenyl-5-propan-2-ylsulfanyl-1,3-oxazole
- 4-(4-Fluorophenyl)sulfonyl-2-(4-chlorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole
- 4-(4-Chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole
Uniqueness
4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3S2/c1-11(2)25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQPBSQAELASPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.